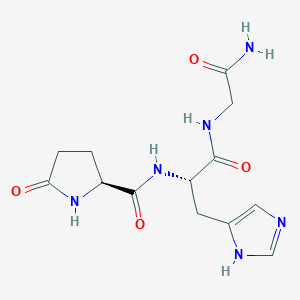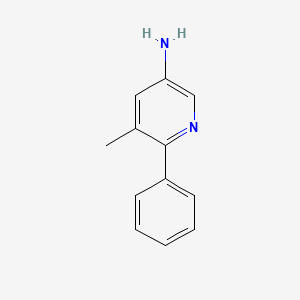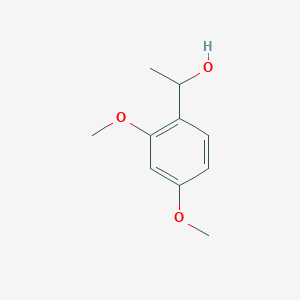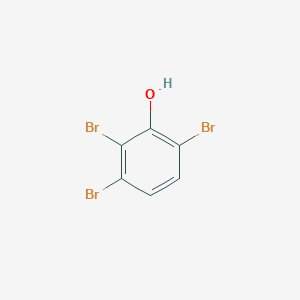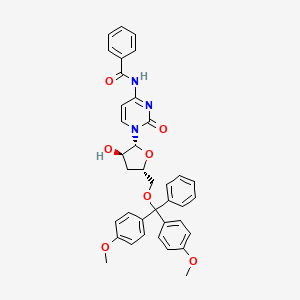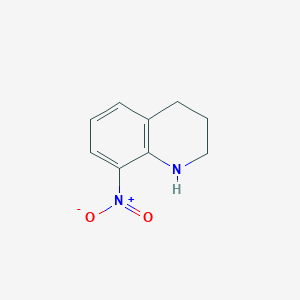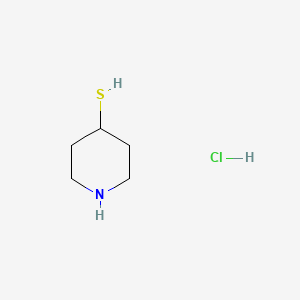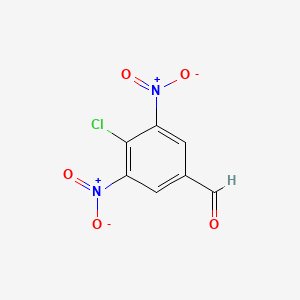
4-クロロ-3,5-ジニトロベンズアルデヒド
概要
説明
4-Chloro-3,5-dinitrobenzaldehyde is a yellow crystalline compound belonging to the family of nitrobenzaldehydes. It is known for its significant biological activity and is widely used in various fields, including medical, environmental, and industrial research. The compound has the molecular formula C7H3ClN2O5 and a molecular weight of 230.56 g/mol .
科学的研究の応用
4-Chloro-3,5-dinitrobenzaldehyde is extensively used in scientific research due to its versatile chemical properties. Some of its applications include:
Chemistry: It serves as a reagent for the synthesis of various organic compounds, including pharmaceuticals and dyes.
Biology: The compound is used in the study of enzyme kinetics and as a substrate in biochemical assays.
Medicine: It is employed in drug development and screening processes due to its biological activity.
Industry: The compound is used in the production of agrochemicals and other industrial chemicals.
生化学分析
Biochemical Properties
4-Chloro-3,5-dinitrobenzaldehyde plays a crucial role in biochemical reactions, particularly in its interaction with glutathione. Glutathione is a vital antioxidant that protects cells from oxidative stress. The interaction between 4-Chloro-3,5-dinitrobenzaldehyde and glutathione involves the formation of a conjugate, which can be detected and measured in various biochemical assays. This interaction is essential for studying oxidative stress and related cellular processes.
Cellular Effects
4-Chloro-3,5-dinitrobenzaldehyde has been shown to affect various types of cells and cellular processes. It influences cell function by interacting with glutathione, leading to changes in cell signaling pathways, gene expression, and cellular metabolism. The compound’s ability to form conjugates with glutathione can impact the redox state of cells, thereby affecting cellular homeostasis and function.
Molecular Mechanism
The molecular mechanism of 4-Chloro-3,5-dinitrobenzaldehyde involves its binding interactions with biomolecules, particularly glutathione. The compound reacts with the thiol group of glutathione, forming a stable conjugate. This reaction can inhibit or activate specific enzymes involved in cellular redox regulation. Additionally, 4-Chloro-3,5-dinitrobenzaldehyde can influence gene expression by modulating the activity of transcription factors sensitive to the cellular redox state.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 4-Chloro-3,5-dinitrobenzaldehyde can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that 4-Chloro-3,5-dinitrobenzaldehyde remains stable under controlled conditions, but its degradation products can have different biochemical activities . Long-term exposure to the compound in in vitro or in vivo studies can lead to cumulative effects on cellular processes.
Dosage Effects in Animal Models
The effects of 4-Chloro-3,5-dinitrobenzaldehyde vary with different dosages in animal models. At low doses, the compound can modulate cellular redox states without causing significant toxicity . At high doses, 4-Chloro-3,5-dinitrobenzaldehyde can induce oxidative stress, leading to toxic or adverse effects on cellular function . Threshold effects have been observed, where a specific dosage range results in a marked change in the compound’s impact on cellular processes.
Metabolic Pathways
4-Chloro-3,5-dinitrobenzaldehyde is involved in metabolic pathways related to oxidative stress and detoxification. The compound interacts with enzymes such as glutathione S-transferases, which facilitate the conjugation of 4-Chloro-3,5-dinitrobenzaldehyde with glutathione. This interaction affects metabolic flux and the levels of metabolites involved in cellular redox regulation.
Transport and Distribution
Within cells and tissues, 4-Chloro-3,5-dinitrobenzaldehyde is transported and distributed through interactions with transporters and binding proteins. The compound’s conjugation with glutathione facilitates its transport to specific cellular compartments. This distribution is crucial for its biochemical activity and effects on cellular processes.
Subcellular Localization
The subcellular localization of 4-Chloro-3,5-dinitrobenzaldehyde is influenced by its interactions with targeting signals and post-translational modifications. The compound is directed to specific compartments or organelles where it exerts its biochemical effects. This localization is essential for understanding the compound’s role in cellular function and its impact on various biochemical pathways.
準備方法
The synthesis of 4-Chloro-3,5-dinitrobenzaldehyde typically involves the nitration of 4-chlorobenzaldehyde. The reaction is carried out using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions. The nitration process introduces nitro groups at the 3 and 5 positions of the benzaldehyde ring .
Industrial production methods often involve similar nitration processes but are scaled up to accommodate larger quantities. The reaction conditions are optimized to ensure high yield and purity of the final product.
化学反応の分析
4-Chloro-3,5-dinitrobenzaldehyde undergoes various chemical reactions, including:
Reduction: The nitro groups can be reduced to amino groups using reducing agents such as hydrogen gas in the presence of a catalyst like palladium on carbon.
Substitution: The compound can undergo nucleophilic aromatic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate.
Common reagents and conditions used in these reactions include hydrogen gas, palladium on carbon, potassium permanganate, and various nucleophiles. The major products formed from these reactions include 4-chloro-3,5-diaminobenzaldehyde, substituted benzaldehydes, and 4-chloro-3,5-dinitrobenzoic acid .
作用機序
The mechanism of action of 4-Chloro-3,5-dinitrobenzaldehyde involves its interaction with biological molecules. The nitro groups in the compound can undergo redox reactions, leading to the formation of reactive intermediates. These intermediates can interact with cellular components, leading to various biological effects. The molecular targets and pathways involved in these interactions are still under investigation, but they are believed to include enzymes and other proteins involved in redox processes .
類似化合物との比較
4-Chloro-3,5-dinitrobenzaldehyde can be compared with other nitrobenzaldehydes, such as 4-nitrobenzaldehyde and 3,5-dinitrobenzaldehyde. While all these compounds share similar structural features, 4-Chloro-3,5-dinitrobenzaldehyde is unique due to the presence of both chlorine and nitro groups on the benzaldehyde ring. This combination of functional groups imparts distinct chemical reactivity and biological activity to the compound .
Similar compounds include:
- 4-Nitrobenzaldehyde
- 3,5-Dinitrobenzaldehyde
- 4-Chloro-3-nitrobenzaldehyde
These compounds differ in their substitution patterns and the presence of additional functional groups, which influence their chemical and biological properties .
特性
IUPAC Name |
4-chloro-3,5-dinitrobenzaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H3ClN2O5/c8-7-5(9(12)13)1-4(3-11)2-6(7)10(14)15/h1-3H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XULAFIJIWWVMCT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1[N+](=O)[O-])Cl)[N+](=O)[O-])C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H3ClN2O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70546602 | |
| Record name | 4-Chloro-3,5-dinitrobenzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70546602 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
230.56 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
59893-50-4 | |
| Record name | 4-Chloro-3,5-dinitrobenzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70546602 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


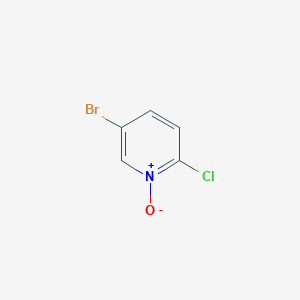

![(3E)-3-[(1-METHYLINDOL-3-YL)METHYLIDENE]-1H-PYRROLO[3,2-B]PYRIDIN-2-ONE](/img/structure/B1355245.png)
